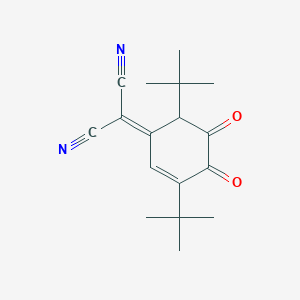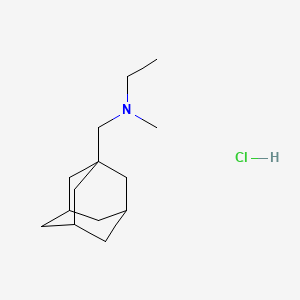
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile, commonly known as DCM, is a yellow powder that has been widely used in scientific research due to its unique properties. DCM is a highly conjugated molecule that exhibits strong electron withdrawing properties, making it a valuable tool in various chemical and biological studies.
作用機序
The mechanism of action of DCM is based on its ability to form stable complexes with metal ions. DCM acts as a bidentate ligand, coordinating with the metal ion through its nitrogen atoms. The resulting complex exhibits unique properties, such as increased stability and altered reactivity, which can be exploited in various chemical and biological studies.
Biochemical and Physiological Effects:
DCM has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for neurodegenerative diseases. DCM has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of DCM is its strong electron withdrawing properties, which make it a valuable tool in various chemical and biological studies. DCM is also relatively easy to synthesize and purify, making it accessible to researchers. However, DCM has some limitations, such as its low solubility in water and its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of DCM in scientific research. One potential direction is the development of new metal-catalyzed reactions using DCM as a ligand. Another direction is the use of DCM as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential therapeutic applications of DCM for the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
合成法
DCM can be synthesized through the reaction of malononitrile with cyclohexane-1,3-dione in the presence of tert-butyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction yields DCM as a yellow crystalline solid with a melting point of 175-178°C. The purity of DCM can be verified through various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
DCM has been widely used in scientific research due to its unique properties, such as its strong electron withdrawing properties and its ability to form stable complexes with metal ions. DCM has been used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. DCM has also been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-(3,6-ditert-butyl-4,5-dioxocyclohex-2-en-1-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-16(2,3)12-7-11(10(8-18)9-19)13(17(4,5)6)15(21)14(12)20/h7,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVQEZKVJKKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=C(C#N)C#N)C=C(C(=O)C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-t-butyl-5-dicyanomethylenecyclohex-3-ene-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)